1,3-Diaminopropane

Descripción

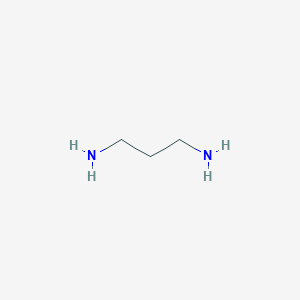

Structure

3D Structure

Propiedades

IUPAC Name |

propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNJVJPLKCPIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62704-76-1, 10517-44-9 (di-hydrochloride) | |

| Record name | 1,3-Propanediamine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62704-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021906 | |

| Record name | 1,3-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992), Liquid, Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

275.9 °F at 738 mmHg (NTP, 1992), 139.80 °C. @ 760.00 mm Hg | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

75 °F (NTP, 1992) | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

11.5 [mmHg] | |

| Record name | 1,3-Propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-76-2, 54018-94-9, 18773-03-0 | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-diaminopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diaminopropane Dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB3ISL56KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

10 °F (NTP, 1992), -12 °C | |

| Record name | 1,3-DIAMINOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,3-Diaminopropane chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane, also known as trimethylenediamine, is a versatile aliphatic diamine that serves as a fundamental building block in a myriad of applications, ranging from the synthesis of pharmaceuticals and agrochemicals to its use as a cross-linking agent in polymer chemistry. Its simple, linear structure, possessing two primary amine functionalities, allows for a wide range of chemical modifications, making it an invaluable tool for researchers and professionals in drug development and materials science. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental procedures related to this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | propane-1,3-diamine | [1] |

| Synonyms | Trimethylenediamine, 1,3-Propylenediamine | [1][2] |

| CAS Number | 109-76-2 | [1][2] |

| Molecular Formula | C₃H₁₀N₂ | [1][2] |

| Molecular Weight | 74.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Amine-like, fishy | [2] |

| Density | 0.888 g/mL at 25 °C | [2][3] |

| Melting Point | -12 °C | [2][3] |

| Boiling Point | 140.1 °C | [2] |

| Solubility | Miscible with water and polar organic solvents | [2] |

| pKa₁ | ~8.6 | |

| pKa₂ | ~10.5 | |

| Vapor Pressure | <1.1 kPa at 20 °C | [2] |

| Refractive Index | 1.458 | [2] |

Molecular Structure

The molecular structure of this compound consists of a three-carbon chain with a primary amine group at each terminus. The molecule is flexible due to the free rotation around the C-C and C-N single bonds. While the exact bond lengths and angles can vary slightly depending on the conformational state, representative values have been determined from crystallographic studies of its coordination complexes.

| Bond/Angle | Typical Value |

| C-C Bond Length | ~1.52 Å |

| C-N Bond Length | ~1.47 Å |

| C-C-C Bond Angle | ~112° |

| C-C-N Bond Angle | ~111° |

| H-N-H Bond Angle | ~106° |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.75 | Triplet | -CH₂- (adjacent to NH₂) |

| ~1.60 | Quintet | Central -CH₂- |

| ~1.15 | Singlet (broad) | -NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~40 | -CH₂- (adjacent to NH₂) |

| ~30 | Central -CH₂- |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (primary amine) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| 1470 - 1430 | Medium | C-H bend (scissoring) |

| 850 - 750 | Broad | N-H wag |

Experimental Protocols

Synthesis of this compound

A common industrial synthesis of this compound involves a two-step process starting from acrylonitrile (B1666552).[4]

Step 1: Amination of Acrylonitrile

Acrylonitrile is reacted with an excess of ammonia (B1221849). This reaction can be carried out under pressure and at elevated temperatures (e.g., 70-100 °C).[4] The primary product of this step is 3-aminopropionitrile.

Step 2: Hydrogenation of 3-Aminopropionitrile

The resulting 3-aminopropionitrile is then hydrogenated to yield this compound. This reduction is typically performed using a catalyst such as Raney nickel or a cobalt-based catalyst under a hydrogen atmosphere.[4][5] The reaction is generally carried out in a solvent like ethanol.[5]

Simplified Laboratory-Scale Procedure Outline:

-

In a suitable pressure vessel, charge with a solution of acrylonitrile in an appropriate solvent (e.g., ethanol).

-

Add a significant molar excess of ammonia to the vessel.

-

Heat the mixture to the desired reaction temperature and allow the reaction to proceed for several hours.

-

After cooling and venting the excess ammonia, the resulting 3-aminopropionitrile solution is transferred to a hydrogenation apparatus.

-

A slurry of Raney nickel catalyst is added to the solution.

-

The mixture is subjected to hydrogenation at elevated pressure and temperature until the uptake of hydrogen ceases.

-

The catalyst is carefully filtered off, and the resulting solution contains this compound.

Purification

The crude this compound is typically purified by fractional distillation under reduced pressure to separate it from any remaining solvent, starting materials, and byproducts.[6]

Applications in Research and Drug Development

This compound is a valuable bifunctional molecule in the field of drug development and biochemical research. Its two primary amine groups make it an excellent linker for conjugating different molecules, such as proteins, peptides, and small molecule drugs.[7]

Use as a Bioconjugation Linker

A common application of this compound is in a two-step bioconjugation process to link two different proteins or a protein and a small molecule.[7] This workflow is designed to control the conjugation and prevent unwanted polymerization.

Caption: Workflow for two-step bioconjugation using this compound as a linker.

Safety and Handling

This compound is a corrosive and flammable liquid. It is harmful if swallowed or absorbed through the skin and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

- 1. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [stenutz.eu]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. benchchem.com [benchchem.com]

Synthesis of 1,3-Diaminopropane from Acrylonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diaminopropane is a valuable chemical intermediate with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, polymers, and organic chemicals. This technical guide provides a comprehensive overview of the predominant synthetic route to this compound, commencing from acrylonitrile (B1666552). The synthesis is a two-step process involving the initial cyanoethylation of ammonia (B1221849) to produce 3-aminopropionitrile, followed by the catalytic hydrogenation of the nitrile intermediate. This document details the underlying reaction mechanisms, provides a comparative analysis of various catalytic systems and reaction conditions, and presents detailed experimental protocols for laboratory-scale synthesis. Key quantitative data is summarized in structured tables for ease of comparison, and logical workflows are visualized to elucidate the synthetic pathway.

Introduction

This compound (H₂N(CH₂)₃NH₂), also known as trimethylenediamine, is a colorless liquid with a characteristic fishy odor, soluble in water and many polar organic solvents[1]. Its bifunctional nature, possessing two primary amine groups, makes it a versatile building block in organic synthesis. It is a key precursor in the preparation of various heterocyclic compounds, coordination complexes, and is utilized in textile finishing processes[1].

The most common and industrially viable method for the production of this compound begins with acrylonitrile, a readily available and cost-effective starting material. The synthesis proceeds in two main stages:

-

Cyanoethylation of Ammonia: Acrylonitrile undergoes a Michael addition reaction with ammonia to form 3-aminopropionitrile.

-

Catalytic Hydrogenation: The resulting 3-aminopropionitrile is then reduced to this compound, typically through catalytic hydrogenation.

This guide will provide an in-depth exploration of both of these critical steps.

Reaction Mechanisms

Step 1: Cyanoethylation of Ammonia

The formation of 3-aminopropionitrile from acrylonitrile and ammonia is a classic example of a Michael addition, also known as conjugate addition. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond in acrylonitrile, making the β-carbon electrophilic and susceptible to nucleophilic attack by ammonia. The reaction is typically base-catalyzed, although ammonia itself can act as both the nucleophile and the base.

The primary byproduct of this reaction is bis(2-cyanoethyl)amine, formed from the subsequent reaction of 3-aminopropionitrile with another molecule of acrylonitrile. The formation of this secondary amine can be minimized by using a large excess of ammonia.

References

Spectroscopic Profile of 1,3-Diaminopropane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diaminopropane (H₂N(CH₂)₃NH₂), a vital building block in organic synthesis and coordination chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering in-depth data and standardized experimental protocols to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct insights into its molecular framework.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the amine protons and the two chemically non-equivalent methylene (B1212753) groups. The chemical shifts can vary depending on the solvent used.[1][2]

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in H₂O (ppm) [2] | Multiplicity | Integration |

| -NH₂ | ~1.15 | Not specified | Broad Singlet | 4H |

| -CH₂- (C2) | ~1.59-1.75 | ~2.04-2.09 | Quintet | 2H |

| -CH₂- (C1, C3) | ~2.77-2.84 | ~3.10-3.12 | Triplet | 4H |

Note: The broadness of the -NH₂ signal is due to quadrupole broadening and chemical exchange. This signal's intensity and position can be concentration and temperature-dependent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is simpler, showing two signals for the two types of carbon atoms present in the molecule.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [2][3] |

| C2 (-CH₂-) | ~37.51 |

| C1, C3 (-CH₂-) | ~39.97 |

NMR Experimental Protocol

A standard protocol for acquiring high-quality NMR spectra of amines like this compound is as follows:

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).[4]

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

-

Filter the solution if any solid particles are present to ensure magnetic field homogeneity.[4]

-

-

Data Acquisition :

-

Use a standard 5 mm NMR tube.

-

Acquire spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a typical experiment involves 8 to 16 scans with a pulse angle of 30-90° and an acquisition time of 2-4 seconds.[4]

-

To confirm the identity of N-H protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear from the spectrum.[5][6][7]

-

Structural Assignment Diagram

The following diagram illustrates the structure of this compound with its NMR assignments.

Caption: Structure of this compound with ¹H and ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As a primary amine, this compound exhibits characteristic N-H stretching and bending vibrations.[5][8][9]

IR Spectral Data

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3250-3400 | Medium, Sharp (two bands) |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| N-H Bend (scissoring) | 1580-1650 | Medium |

| C-N Stretch (aliphatic) | 1020-1250 | Medium to Weak |

| N-H Wag | 665-910 | Strong, Broad |

Note: Primary amines typically show two N-H stretching bands, which is a key diagnostic feature.[5][8][9]

IR Experimental Protocol

-

Sample Preparation :

-

Neat Liquid : A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR) : A small drop of the sample is placed directly on the ATR crystal. This is a common and simple method for liquid samples.

-

Gas Phase : The sample can be vaporized into a gas cell for analysis.[10]

-

-

Data Acquisition :

-

Place the prepared sample in the spectrometer.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Mass Spectral Data

The mass spectrum of this compound is consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][11]

| m/z | Assignment | Relative Abundance |

| 74 | [M]⁺ (Molecular Ion) | Present |

| 73 | [M-H]⁺ | Present |

| 57 | [M-NH₃]⁺ | Fragment |

| 44 | [CH₂CH₂NH₂]⁺ | Fragment |

| 30 | [CH₂NH₂]⁺ | Base Peak |

Note: The molecular weight of this compound is 74.13 g/mol .[12]

Fragmentation Pathway

Alkylamines characteristically undergo α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[5][6][7][11] This process results in a resonance-stabilized, nitrogen-containing cation. For this compound, α-cleavage leads to the formation of the base peak at m/z = 30.

Mass Spectrometry Experimental Protocol

-

Sample Introduction :

-

Ionization :

-

Electron Ionization (EI) is a common method that bombards the sample with high-energy electrons (typically 70 eV), causing fragmentation.[12]

-

Electrospray Ionization (ESI) is a softer ionization technique often used with liquid chromatography (LC-MS), which typically produces the protonated molecule [M+H]⁺.[15]

-

-

Analysis :

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Fragmentation Diagram

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

Caption: Primary α-cleavage fragmentation pathway of this compound in mass spectrometry.

References

- 1. This compound(109-76-2) 1H NMR spectrum [chemicalbook.com]

- 2. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(109-76-2) 13C NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. 1,3-Propanediamine [webbook.nist.gov]

- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0000002) [hmdb.ca]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. mdpi.com [mdpi.com]

1,3-Diaminopropane safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1,3-Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 109-76-2), a crucial reagent in various research and development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical, presenting multiple risks. It is a flammable liquid and vapor, and is harmful if swallowed.[1][2][3] It is fatal in contact with skin and causes severe skin burns and eye damage.[1][2][3]

GHS Classification:

-

Acute toxicity, Dermal (Category 2)[4]

-

Respiratory Sensitization (Category 1)[4]

-

Skin Sensitization (Category 1)[4]

-

Specific target organ toxicity - single exposure (Category 3), targeting the respiratory system[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C3H10N2[1] |

| Molecular Weight | 74.12 g/mol [1] |

| Appearance | Colorless to yellowish liquid[1] |

| Odor | Rotten-egg like[4] |

| Boiling Point | 140°C (284°F)[1][4] |

| Melting Point | -12°C (10.4°F)[1][4] |

| Flash Point | 48°C (118.4°F)[1][4] |

| Autoignition Temperature | 350°C (662°F)[4] |

| Density | 0.888 g/cm³ at 25°C[1][3] |

| Solubility | Soluble in water[4] |

| Vapor Pressure | 5.8 hPa at 25°C[3] |

| Explosive Limits | Lower: 2.8% Upper: 15.2%[4] |

Toxicological Data

The toxicity of this compound is a significant concern, particularly through dermal contact.

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 350 µL/kg[4] |

| Oral LD50 | Rabbit | 700 mg/kg[5] |

| Dermal LD50 | Rabbit | 178 mg/kg[4] |

| Dermal LD50 | Rabbit | 200 mg/kg[5][6] |

Experimental Protocols

While specific detailed experimental protocols for the toxicological data are not publicly available in the search results, the methodologies would follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) for acute toxicity testing. For example, the Acute Dermal Toxicity test would likely follow OECD Guideline 402, and the Acute Oral Toxicity test would follow OECD Guideline 423. These protocols involve administering the substance to animals under controlled conditions and observing the effects over a specified period.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][2][4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

-

Keep away from incompatible substances such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4][7]

-

This material is hygroscopic and may absorb moisture from the air.[2][4]

Exposure Controls and Personal Protective Equipment

Engineering Controls:

-

Use adequate general and local exhaust ventilation to keep airborne concentrations low.[1]

-

Facilities should be equipped with an eyewash fountain.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may also be necessary.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Recommended glove materials include Butyl rubber and Neoprene.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][8]

First Aid Measures

Immediate medical attention is required for all routes of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid immediately.[1] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[1] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[1] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]

-

Specific Hazards: Flammable liquid and vapor. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[3]

-

Advice for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[1][9]

Accidental Release Measures

-

Personal Precautions: Wear protective equipment and keep unprotected personnel away.[1] Ensure adequate ventilation and remove all sources of ignition.[1]

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[1]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, dry sand, or earth) and place it into a suitable disposal container.[1][7]

Visual Guides

The following diagrams illustrate key safety and handling workflows.

Caption: A flowchart outlining the appropriate response to a this compound spill.

Caption: A diagram illustrating the first aid procedures for different routes of exposure to this compound.

Caption: A diagram showing substances that are incompatible with this compound.

References

- 1. sds.metasci.ca [sds.metasci.ca]

- 2. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Diaminopropane

This technical guide provides a comprehensive overview of the key physical properties of 1,3-Diaminopropane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a summary of reported values, detailed experimental protocols for their determination, and a logical workflow diagram.

Physical Properties of this compound

This compound, also known as trimethylenediamine, is a colorless liquid with a characteristic fishy, ammoniacal odor.[1] It is soluble in water and many polar organic solvents.[1] The quantitative physical properties of this compound are summarized in the table below.

| Physical Property | Reported Value(s) | Conditions |

| Boiling Point | 133 °C | Not specified |

| 134 °C to 136 °C[2] | Not specified | |

| 137 - 140 °C[3] | at 1013 mbar | |

| 140 °C[4][5] | (lit.) | |

| 140.1 °C[1] | Standard state | |

| 275.9 °F (~135.5 °C)[6][7] | at 738 mmHg | |

| Density | 0.88 g/cm³[3] | at 20 °C |

| 0.881 g/mL[6][7] | at 68 °F (20 °C) | |

| 0.888 g/mL[1][4][5] | at 25 °C (lit.) | |

| 0.89 (Specific Gravity 20/20) | at 20 °C |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid substance like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9][10] The capillary method is a common and reliable technique for this measurement.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath in a beaker)

-

Thermometer (-10 to 150 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

-

Liquid paraffin (B1166041) or high-boiling point oil

Procedure:

-

Sample Preparation: Fill the small test tube with 2-3 mL of this compound.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube or oil bath, making sure the heating medium is below the opening of the test tube.

-

Observation: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Measurement: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, turn off the heat source.

-

Boiling Point Reading: Allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance.[8] Record this temperature. For accuracy, it is advisable to repeat the measurement.

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[11] It can be determined by measuring the mass and volume of a sample.

Apparatus:

-

Electronic balance (accurate to at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Pipette or dropper

Procedure:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it, or record its mass.[12][13]

-

Volume Measurement: Carefully transfer a precise volume of this compound (e.g., 10.0 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.[13][14]

-

Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the combined mass.[14]

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.[15]

-

Calculate the density using the formula: Density = Mass / Volume .

-

-

Repeatability: To ensure accuracy and precision, repeat the procedure at least two more times and calculate the average density.[14]

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical substance.

Caption: A flowchart illustrating the sequential steps for determining the boiling point and density of a chemical substance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 1,3-ジアミノプロパン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. scribd.com [scribd.com]

- 11. chm.uri.edu [chm.uri.edu]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. wjec.co.uk [wjec.co.uk]

1,3-Diaminopropane: A Technical Guide for Scientific and Pharmaceutical Applications

CAS Number: 109-76-2 Molecular Formula: C₃H₁₀N₂

This technical guide provides an in-depth overview of 1,3-diaminopropane, a versatile diamine with significant applications in chemical synthesis, materials science, and drug development. The document details its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and its role in biological pathways relevant to researchers, scientists, and pharmaceutical professionals.

Physicochemical and Safety Data

This compound, also known as trimethylenediamine, is a colorless liquid with a characteristic amine odor.[1][2] It is a hygroscopic and flammable compound that is completely miscible with water and soluble in many polar organic solvents.[2][3][4] Below is a summary of its key properties and safety information.

| Property | Value | Reference(s) |

| Molecular Weight | 74.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Fishy, amine-like | [1][2] |

| CAS Number | 109-76-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₃H₁₀N₂ | [1][2][3][5] |

| Melting Point | -12 °C (10 °F) | [1][2][3][7] |

| Boiling Point | 133-140 °C (271-284 °F) | [2][3][4] |

| Density | 0.888 g/mL at 25 °C | [2][4] |

| Flash Point | 49-50 °C (120-122 °F) | [3][5] |

| Solubility | Miscible in water, ether, benzene, alcohol, chloroform | [3] |

| Vapor Pressure | <10 hPa at 20 °C | [5] |

| Autoignition Temperature | 350 °C (662 °F) | [5] |

| Refractive Index (n20/D) | 1.458 | [2][4] |

Safety Summary: this compound is a corrosive and flammable liquid that is fatal in contact with skin and harmful if swallowed.[3][8] It causes severe skin burns and eye damage.[8] Due to its hazardous nature, it should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[8]

Synthesis of this compound

Industrially, this compound is synthesized through a two-stage continuous process. The first stage involves the reaction of acrylonitrile (B1666552) with an excess of ammonia (B1221849) at elevated temperature and pressure to produce aminopropionitrile. In the second stage, this intermediate is hydrogenated over a fixed-bed catalyst, such as cobalt or nickel, to yield this compound.[9]

Applications in Research and Drug Development

This compound serves as a crucial building block and reagent in various scientific and pharmaceutical applications.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of heterocyclic compounds, particularly tetrahydropyrimidines. These structures are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds, including potential anticancer, antiviral, and antibacterial agents.

This protocol outlines a general one-pot synthesis of tetrahydropyrimidine (B8763341) derivatives via a Biginelli-type reaction.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl benzoylacetate (1 mmol)

-

Thiourea (B124793) (1 mmol)

-

This compound (1 mmol)

-

Catalyst: Concentrated Hydrochloric acid or DABCO (0.1 mmol)

-

Ethanol (B145695) (15 mL)

Procedure:

-

A mixture of the aromatic aldehyde, ethyl benzoylacetate, and thiourea is prepared in ethanol.

-

A catalytic amount of concentrated HCl or DABCO is added to the mixture.

-

The reaction mixture is heated under reflux for an appropriate time, with progress monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting solid product is filtered, washed with water and ethanol.

-

The crude product is dried and recrystallized from ethanol to yield the pure tetrahydropyrimidine derivative.[4]

The proposed mechanism involves the formation of an acylimine intermediate from the aldehyde and thiourea, which then reacts with the enolate of the β-ketoester. Subsequent cyclization with this compound and dehydration yields the final product.

Bioconjugation Linker

The two primary amine groups of this compound make it a useful homobifunctional crosslinking agent in bioconjugation. It can covalently link biomolecules, such as proteins, through stable amide bonds, introducing a short, flexible spacer that helps preserve the biological activity of the conjugated molecules.[8]

To prevent unwanted polymerization, a two-step strategy is typically employed.

Principle:

-

Activation of Protein A: The carboxyl groups on the first protein (Protein A) are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[8]

-

Coupling with this compound: The activated Protein A is reacted with an excess of this compound. One amine group of the diamine reacts with the NHS ester, leaving the second amine group free. Excess diamine is removed.[8]

-

Activation of Protein B and Final Conjugation: A second protein (Protein B) is similarly activated, and the purified Protein A-linker conjugate is added to react with the activated Protein B, forming the final conjugate.[8]

Precursor in Drug Synthesis

This compound is a structural component of several important pharmaceutical agents.

-

Amifostine (B1664874): A cytoprotective adjuvant used in cancer therapy to mitigate the toxic effects of chemotherapy and radiation on normal tissues.[1] Amifostine is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065.[1][10] This active thiol is a potent scavenger of free radicals.[1] It also induces the p53 signaling pathway, leading to G1 phase cell cycle arrest and providing time for DNA repair.[10] Furthermore, it can modulate apoptosis by affecting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][10]

-

Piroxantrone and Losoxantrone: These are antineoplastic agents that function as DNA topoisomerase II inhibitors.[4][7] They stabilize the covalent complex between topoisomerase II and DNA, which leads to the formation of double-strand breaks in the DNA, ultimately triggering cell death in rapidly dividing cancer cells.[7] Pixantrone (B1662873), a derivative, has shown selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cells, potentially reducing cardiotoxicity associated with targeting the topoisomerase IIβ isoform found in cardiac cells.[7]

Conclusion

This compound is a fundamental chemical building block with a broad spectrum of applications, from the synthesis of complex heterocyclic molecules and polymers to its integral role as a linker in bioconjugation and a structural motif in life-saving drugs. Its well-defined reactivity and properties make it an invaluable tool for researchers and developers in chemistry and the pharmaceutical sciences. A thorough understanding of its handling requirements is essential to safely harness its full potential in scientific innovation.

References

- 1. What is the mechanism of Amifostine? [synapse.patsnap.com]

- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mitoxantrone, pixantrone and mitoxantrone (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN112745347A - Preparation method of amifostine trihydrate - Google Patents [patents.google.com]

- 7. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermodynamic Properties of 1,3-Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the key thermodynamic properties of 1,3-diaminopropane (also known as trimethylenediamine), a versatile diamine with significant applications in chemical synthesis, materials science, and pharmaceuticals. This document consolidates essential quantitative data into structured tables for ease of reference and comparison. Furthermore, it outlines the detailed experimental protocols typically employed to determine these properties, offering valuable insights for researchers in the field. Visual diagrams are provided to illustrate fundamental thermodynamic relationships and experimental workflows, adhering to stringent visualization standards for clarity and accessibility.

Core Thermodynamic and Physicochemical Properties

This compound is a colorless liquid with a characteristic fishy, ammoniacal odor.[1] It is completely miscible with water and soluble in many polar organic solvents.[1] Its fundamental physicochemical properties are crucial for its handling, application, and process design.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₀N₂ | [2] |

| Molar Mass | 74.127 g·mol⁻¹ | [1] |

| Density | 0.888 g/mL at 25 °C | [2][3] |

| Melting Point | -12 °C (261.15 K) | [1][2][3][4][5] |

| Boiling Point | 133 - 140.1 °C (406.15 - 413.25 K) | [1][2][3][4] |

| Flash Point | 48 - 50 °C | [4][5] |

| Autoignition Temperature | 350 °C (623.15 K) | [3][4] |

| Vapor Pressure | <8 - 11.5 mmHg at 20-25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.458 | [2][3] |

| log P (Octanol/Water Partition Coefficient) | -1.4 | [1] |

Tabulated Thermodynamic Data

The thermodynamic properties of this compound are fundamental to understanding its behavior in chemical reactions, phase transitions, and its stability.

Table 2: Thermodynamic Properties of this compound

| Thermodynamic Property | Symbol | Value | Units | Conditions | Reference(s) |

| Enthalpy of Vaporization | ΔvapH | 45.6 ± 0.2 | kJ/mol | at 298.15 K | [6] |

| Enthalpy of Fusion | ΔfusH | 14.14 | kJ/mol | at 261.2 K | [6] |

| Proton Affinity | PAff | 959.8 | kJ/mol | Gas Phase | [7] |

| Gas Basicity | BasG | 927.9 | kJ/mol | Gas Phase | [7] |

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties is rooted in precise experimental methodologies. The following sections detail the protocols for key thermodynamic measurements relevant to compounds like this compound.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly from its enthalpy of combustion (ΔcH°), which is measured experimentally using calorimetry.[9][10]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter. For volatile liquids, the sample is typically encapsulated in a gelatin capsule or a thin polyester (B1180765) bag of known mass and heat of combustion.

-

Calorimeter Setup: The bomb is filled with high-pressure (typically 30 atm) pure oxygen to ensure complete combustion. A known volume of distilled water is added to the bomb to saturate the internal atmosphere and ensure that the final water product is in the liquid state.[11]

-

Assembly and Immersion: The sealed bomb is then submerged in a known mass of water in a well-insulated, stirred calorimeter vessel. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the calorimeter system is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation:

-

The total heat released (q_total) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid.[11]

-

Corrections are made for the heat of combustion of the fuse wire and any encapsulating material.

-

The constant-volume heat of combustion (ΔcU) is calculated.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU using the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by combining the experimental ΔcH° with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[12]

-

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by various methods, including calorimetry and vapor pressure measurements.

Experimental Protocol: Vapor Pressure Measurement (Clausius-Clapeyron Method)

-

Apparatus: A system capable of accurately controlling temperature and measuring the vapor pressure of the liquid sample is used. This can range from a simple isoteniscope to more sophisticated static or dynamic vapor pressure apparatus.

-

Procedure: The liquid this compound is placed in the apparatus, and the system is allowed to reach thermal equilibrium at a specific temperature.

-

Measurement: The vapor pressure of the sample is measured at various temperatures over a range.

-

Data Analysis: The Clausius-Clapeyron equation relates vapor pressure (P) and temperature (T): ln(P) = - (ΔvapH / R) * (1/T) + C where R is the ideal gas constant and C is a constant.

-

Calculation: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R. The enthalpy of vaporization can be calculated from the slope of this line.

Fundamental Thermodynamic Relationships

The core thermodynamic properties are interconnected through fundamental equations that govern the spontaneity and energy changes of chemical and physical processes.

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

This guide provides a detailed summary of the essential thermodynamic and physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a deeper understanding of how these critical values are obtained. The visualizations serve to clarify complex workflows and fundamental principles. A comprehensive understanding of these properties is indispensable for the effective and safe application of this compound in research, drug development, and industrial synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound = 99 109-76-2 [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. 1,3-Propanediamine [webbook.nist.gov]

- 7. 1,3-Propanediamine (CAS 109-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 9. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. jpyro.co.uk [jpyro.co.uk]

An In-depth Technical Guide to the Reaction Mechanism of 1,3-Diaminopropane with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms between 1,3-diaminopropane and various carbonyl compounds. This compound is a versatile building block in organic synthesis, capable of forming a diverse array of products, including Schiff bases, heterocyclic compounds like hexahydropyrimidines and benzodiazepines, and diazaspiranes.[1][2][3][4] Understanding the underlying reaction mechanisms, influencing factors, and experimental conditions is crucial for leveraging these reactions in medicinal chemistry and drug development.

Core Reaction Mechanisms

The reaction of this compound with carbonyl compounds is fundamentally a nucleophilic addition of the amine to the electrophilic carbonyl carbon. However, the bifunctional nature of this compound allows for subsequent intramolecular or intermolecular reactions, leading to a variety of products depending on the nature of the carbonyl compound and the reaction conditions.

The initial and most fundamental reaction is the formation of an imine, also known as a Schiff base. This reaction is acid-catalyzed and proceeds through a two-step mechanism: nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the imine.[5][6] With two primary amine groups, this compound can react with two equivalents of a carbonyl compound to form a bis-imine.[2]

When this compound reacts with aldehydes, a competition arises between the formation of a cyclic six-membered hexahydropyrimidine (B1621009) and an open-chain bis-imine.[2] The formation of the hexahydropyrimidine is favored by less nucleophilic amines and the presence of electron-withdrawing groups on the aldehyde's aryl ring.[2] This is because these factors can influence both the thermodynamic stability of the final products and the electrophilicity of the aldehyde.[2]

This compound readily undergoes condensation reactions with 1,2- and 1,3-dicarbonyl compounds to form seven-membered heterocyclic rings. For instance, cyclohexane-1,2-dione condenses with this compound to yield 2,3,4,6,7,8-hexahydro-1H-1,5-benzodiazepine.[1] However, with other dicarbonyls like benzil, di-imines resulting from the reaction of two molecules of the dicarbonyl compound with one molecule of the diamine are formed.[1] 1,3-Diketones tend to produce open-chain compounds.[1]

In a multi-component reaction analogous to the Biginelli reaction, this compound can react with an aldehyde and a β-ketoester to form tetrahydropyrimidine (B8763341) derivatives.[7] The proposed mechanism involves the initial formation of an acylimine intermediate from the aldehyde and a urea/thiourea (B124793) catalyst, which then reacts with the enolate of the β-ketoester. Subsequent cyclization with this compound and dehydration leads to the final product.[7]

Quantitative Data Summary

The synthesis of tetrahydropyrimidines via the condensation of this compound with aldehydes and dicarbonyl compounds has been reported with good to excellent yields. The table below summarizes representative data.

| Entry | Aldehyde | Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Aromatic Aldehyde | Ethyl Benzoylacetate | HCl or DABCO | Ethanol (B145695) | Varies | Good | [7] |

| 2 | Benzaldehyde | Ethyl Acetoacetate | Granite or Quartz | Ethanol | 2 | 92 | [7] |

| 3 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Granite or Quartz | Ethanol | 1.5 | 95 | [7] |

| 4 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Granite or Quartz | Ethanol | 1 | 96 | [7] |

Experimental Protocols

-

A mixture of an aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), thiourea (1 mmol), and a catalytic amount of concentrated hydrochloric acid or DABCO (0.1 mmol) in ethanol (15 mL) is prepared.

-

The reaction mixture is heated under reflux for the appropriate time, with progress monitored by Thin-Layer Chromatography (TLC) using a water-ethanol (1:1) eluent.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting solid product is filtered and washed with water and ethanol.

-

The crude product is dried and recrystallized from ethanol to yield the pure tetrahydropyrimidine derivative.

-

A solution of the diamine and the ketone in benzene (B151609) is prepared.

-

Water is removed azeotropically from the boiling benzene solution.

-

Following the removal of water, the solvent is evaporated under reduced pressure.

-

The resulting diazaspirane product is obtained after drying.

Conclusion

The reaction of this compound with carbonyl compounds is a versatile and powerful tool in synthetic organic chemistry. The reaction can be directed towards the formation of a variety of products, including simple imines, complex heterocyclic systems like tetrahydropyrimidines and benzodiazepines, and spiro compounds. The choice of carbonyl substrate, reaction conditions, and catalysts plays a critical role in determining the final product. The methodologies and mechanisms outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute syntheses involving this important class of reactions.

References

- 1. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Theoretical Studies on 1,3-Diaminopropane Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals